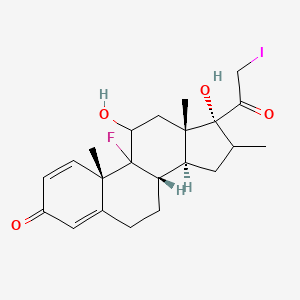

Dexamethasone 21-Iodide

Description

Structure

3D Structure

Properties

CAS No. |

2029-18-7 |

|---|---|

Molecular Formula |

C22H28FIO4 |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChI Key |

KKOUPNKAJNZCGM-CXSFZGCWSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |

Synonyms |

9-Fluoro-11β,17-dihydroxy-21-iodo-16α-methylpregna-1,4-diene-3,20-dione; (11β,16α)-9-Fluoro-11,17-dihydroxy-21-iodo-16-methylpregna-1,4-diene-3,20-dione; |

Origin of Product |

United States |

Advanced Analytical and Structural Characterization of Dexamethasone 21 Iodide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of dexamethasone (B1670325) 21-iodide. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and spatial arrangement can be obtained.

Expected ¹H NMR Findings: The substitution of the hydroxyl group at C21 with an iodine atom would cause a significant downfield shift of the adjacent methylene (B1212753) protons (H-21a and H-21b) due to the electron-withdrawing nature of iodine. These protons, which typically appear as doublets in dexamethasone, would likely be observed at a lower field in the spectrum of dexamethasone 21-iodide. The rest of the proton signals corresponding to the steroidal backbone would be expected to show minor shifts compared to the parent dexamethasone molecule.

Expected ¹³C NMR Findings: The most notable change in the ¹³C NMR spectrum would be the upfield shift of the C21 carbon due to the "heavy atom effect" of iodine. This is a characteristic phenomenon where a carbon atom bonded to a heavy atom like iodine resonates at a higher field (lower ppm value) than when it is bonded to a lighter atom like oxygen. The chemical shifts of other carbons in the steroid nucleus would likely experience only minor perturbations.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Expected Shift |

| H-21a, H-21b | 3.5 - 4.0 | - | Downfield shift due to electron-withdrawing iodine. |

| C21 | - | 5 - 15 | Significant upfield shift due to the heavy atom effect of iodine. |

| C20 | - | ~205 | Minor shift expected for the ketone carbonyl. |

| C17 | - | ~90 | Minor shift expected. |

| C16-CH₃ | ~0.9 | ~15 | Minor shift expected. |

Note: The above values are theoretical estimations and require experimental verification.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.

Expected Molecular Weight: The molecular formula of dexamethasone is C₂₂H₂₉FO₅, with a molecular weight of approximately 392.46 g/mol . nih.gov For this compound, the hydroxyl group (-OH) is replaced by an iodine atom (-I). This results in a molecular formula of C₂₂H₂₈FIO₄ and a significant increase in molecular weight. The expected monoisotopic mass would be approximately 502.09 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm this exact mass, thereby verifying the elemental composition.

Expected Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 502 or 503, respectively. Key fragmentation pathways would likely involve the loss of the iodine atom, leading to a prominent fragment ion. Other characteristic fragmentations of the dexamethasone steroid core would also be anticipated. A study on dexamethasone fragmentation identified key daughter ions that could also be expected, with shifts in mass corresponding to the initial structure of this compound. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 503.09 | Protonated molecular ion. |

| [M-I]⁺ | 375.20 | Loss of the iodine atom. |

| [M-HI]⁺ | 374.20 | Loss of hydrogen iodide. |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands: The IR spectrum of this compound would be expected to be very similar to that of dexamethasone, with one critical difference: the absence of the characteristic O-H stretching vibration from the 21-hydroxyl group, which typically appears as a broad band in the region of 3200-3500 cm⁻¹. The presence of the C-I stretching vibration would be expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹, although this region can be complex. The other key functional groups of the dexamethasone backbone, such as the carbonyl (C=O) groups of the ketone at C3 and C20, and the C=C bonds in the A-ring, would show characteristic absorption bands similar to those in dexamethasone. semanticscholar.orgresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance in Spectrum |

| O-H (C11, C17) | 3200 - 3500 | Broad band |

| C=O (C3, C20) | 1650 - 1710 | Strong, sharp peaks |

| C=C (A-ring) | 1600 - 1620 | Sharp peak |

| C-F | 1000 - 1400 | Strong absorption |

| C-I | 500 - 600 | Weak to medium absorption in the fingerprint region |

| O-H (C21) | Absent | Absence of a broad band seen in Dexamethasone |

Note: These are expected ranges and the exact positions can vary.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds like this compound.

Method Development Considerations: Due to the increased lipophilicity of this compound compared to dexamethasone, a reversed-phase HPLC method would be most suitable. A C18 or C8 column would likely provide good retention and separation from more polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the proportion of the organic solvent being higher than that used for dexamethasone to ensure adequate elution. edu.krdresearchgate.net Gradient elution may be necessary to resolve all components in a complex sample mixture. nih.gov UV detection would be appropriate, with the detection wavelength likely being around 240 nm, similar to dexamethasone. edu.krd

Validation Parameters: A validated HPLC method would need to demonstrate specificity, linearity, accuracy, precision, and robustness, according to established guidelines. The limit of detection (LOD) and limit of quantitation (LOQ) would also be determined to assess the sensitivity of the method.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This represents a starting point for method development and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis without derivatization.

Derivatization: To make this compound amenable to GC-MS analysis, a derivatization step would be necessary to convert the non-volatile steroid into a more volatile derivative. This could involve silylation of the remaining hydroxyl groups at C11 and C17 using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Expected Analysis: The resulting silylated derivative of this compound would be more volatile and could be separated on a suitable GC column, typically a non-polar or medium-polarity capillary column. The mass spectrometer would then provide a mass spectrum of the derivative, which would be useful for confirmation of its structure and for sensitive quantification. The retention time in the chromatogram would be characteristic of the specific derivative.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Note: These parameters are hypothetical and would require experimental optimization.

Advanced Techniques for Solid-State Characterization

X-Ray Diffraction (XRD) for Crystalline Structure Determination

No data available.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Microstructural Insights

No data available.

Molecular Interactions and Mechanistic Insights of Dexamethasone 21 Derivatives

Investigation of Steric and Electronic Effects of C21 Iodination on Molecular Conformation

The conversion of Dexamethasone (B1670325) to Dexamethasone 21-Iodide involves the substitution of the hydrogen atom of the primary hydroxyl group at the C21 position with an iodine atom. This modification introduces significant steric and electronic changes that are predicted to alter the molecular conformation of the side chain. The 21-hydroxyl group is generally considered the most reactive site on the Dexamethasone molecule due to its steric availability and is a common point for creating derivatives. mdpi.comnih.gov

| Property | Hydrogen (H) | Iodine (I) | Implication for this compound |

|---|---|---|---|

| Atomic Radius (pm) | 53 | 198 | Significant increase in steric hindrance at the C21 position. |

| Electronegativity (Pauling Scale) | 2.20 | 2.66 | Inductive electron withdrawal, altering local charge distribution. |

| Van der Waals Radius (pm) | 120 | 198 | Larger interaction surface, potentially leading to steric clashes or enhanced van der Waals interactions. |

Theoretical and Computational Chemistry Approaches

To understand the molecular behavior of this compound, theoretical and computational methods provide invaluable insights where experimental data is limited.

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For Dexamethasone, MD simulations have been used to analyze its stability when bound to protein targets, such as the glucocorticoid receptor. nih.gov

While specific MD simulations for this compound are not widely published, we can infer its likely dynamic behavior. The introduction of the heavy iodine atom at the flexible C21 side chain would be expected to alter its dynamic profile. The increased mass and steric volume would likely dampen high-frequency motions of the side chain and could favor specific, more stable conformational states. Simulations would be crucial to map these preferred orientations and understand how they differ from the parent Dexamethasone, which would impact its receptor binding profile.

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. researchgate.netrsc.orgresearchgate.net For the parent Dexamethasone molecule, parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap have been calculated to understand its reactivity. researchgate.net The HOMO and LUMO energies are related to a molecule's ability to donate and accept electrons, respectively. researchgate.net

For Dexamethasone, these values serve as a baseline. The introduction of an iodine atom at C21 would be expected to modulate these properties. Given iodine's electronegativity, it would act as an electron-withdrawing group, likely leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels in this compound. This change in electronic properties would directly influence the molecule's reactivity and interaction potential.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.49 eV | Indicates the electron-donating capability of the molecule. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.89 eV | Indicates the electron-accepting capability of the molecule. researchgate.net |

| Energy Gap (ΔE) | 4.60 eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

Data derived from studies on the parent Dexamethasone molecule. researchgate.net

In Vitro Biochemical Reactivity Studies of the 21-Iodide Moiety

The chemical nature of the C21-iodide group dictates its stability and reactivity in biochemical environments.

Studies on Dexamethasone and its phosphate (B84403) derivative show that the molecule can degrade in aqueous solutions like phosphate-buffered saline (PBS), which mimics biological fluids. nih.govnih.govsjf.edu The degradation is influenced by factors such as temperature, pH, and light exposure, leading to various degradation products. nih.gov

For this compound, the carbon-iodine (C-I) bond at the C21 position represents a potential site of instability. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to nucleophilic substitution. In a biological mimetic system containing water and other nucleophiles, two primary degradation pathways for the 21-iodide moiety can be proposed:

Hydrolysis: The iodide can be displaced by a hydroxyl group from water, converting the compound back to Dexamethasone.

Nucleophilic Substitution: The iodide can be displaced by other biological nucleophiles (e.g., thiols from cysteine residues in proteins), forming a covalent adduct.

This inherent reactivity suggests that this compound may act as an alkylating agent, a property not present in the parent Dexamethasone.

The biological activity of Dexamethasone is mediated through its binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.govresearchgate.net Upon binding, the receptor translocates to the nucleus and modulates gene expression. researchgate.net

The C21 position of glucocorticoids, while not essential for the primary anti-inflammatory action, plays a role in modulating binding affinity to the GR. mdpi.comnih.gov Studies on various C21-ester derivatives of Dexamethasone show that modifications at this site can either increase or decrease binding affinity, demonstrating the sensitivity of this interaction. nih.gov Computational docking studies of Dexamethasone with the GR have reported a strong binding affinity, with a docking score of -14.7 kcal/mol. nih.gov

For this compound, the large steric bulk of the iodine atom would be a critical factor in GR binding. It is plausible that the iodine atom could cause a steric clash with amino acid residues in the GR's ligand-binding pocket, potentially leading to a lower binding affinity compared to Dexamethasone. The altered electronic properties could also change the nature of the interactions within the binding site. Theoretical binding assays (molecular docking) would be required to predict the precise binding mode and affinity of this compound to the GR.

Dexamethasone 21 Iodide in Prodrug Design and Targeted Delivery Research

Design Principles for C21-Modified Dexamethasone (B1670325) Prodrugs

The core principle behind modifying dexamethasone at the C21 position is to create a temporary, inactive form of the drug (a prodrug) that reverts to the active dexamethasone in vivo under specific physiological conditions. The design of the linkage between dexamethasone and the promoiety is critical for controlling the site and rate of drug activation. Dexamethasone 21-iodide is a valuable synthetic precursor for creating these linkages, particularly for forming ester and amide bonds. google.comgoogle.com

The covalent bond chosen to link a promoiety to the C21 position of dexamethasone dictates the prodrug's stability and release kinetics. The most common linkages are ester and amide bonds, which are hydrolyzed chemically or enzymatically in the body to release the active drug. nih.gov

Generally, ester bonds hydrolyze more readily and rapidly than amide bonds. mdpi.com This is due to the lower stability of the ester linkage and the ubiquitous presence of esterase enzymes in plasma and tissues. nih.govjscimedcentral.com Amide bonds are significantly more stable and require specific amidase enzymes for cleavage, which are less common, leading to slower drug release. cbspd.com

The hydrolysis of these bonds is often pH-sensitive. For instance, linkers such as hydrazones, which are technically a type of imine but share characteristics with amide/ester systems in prodrugs, exhibit significantly increased rates of hydrolysis in acidic environments (e.g., pH 4.0-5.0) compared to physiological pH (7.4). mdpi.com This property is exploited to design prodrugs that preferentially release dexamethasone in the acidic microenvironments of tumors or inflamed tissues. nih.govmdpi.com

The chemical nature of the substituent attached to the C21 position has a profound influence on the drug's release profile. By carefully selecting the linker, researchers can tune the release rate from hours to weeks. The synthesis of these varied C21-substituted derivatives often leverages the reactivity of intermediates like this compound, which can react with salts of various carboxylic acids or other nucleophiles to form the desired prodrug. google.com

Different linkers lead to distinct release kinetics, which can be tailored for specific therapeutic applications. For example, studies comparing different linkages for dexamethasone conjugates have demonstrated varied stability and release profiles.

| Linker Type | Release Conditions | Release Characteristics | Reference |

|---|---|---|---|

| Ester | pH 7.4 (PBS) | Dramatically slowed release compared to non-covalent drug, with a mean lifetime of 21 hours. | mdpi.com |

| Hydrazone | pH 7.4 (PBS) | Very slow release; maximum of 30% released in 350 hours. | mdpi.com |

| Hydrazone | pH 4.0 (Acidic Environment) | Rapid release; 80% released in 150 hours with a mean half-life of 60 hours. | mdpi.com |

| Benzoate ester/hydrazone | Acidic pH | Faster release rate compared to a C3 hydrazone linker. | nih.gov |

| Ester (Lipid-Drug Conjugate) | Murine Plasma | Faster release compared to carbonate-linked conjugate. | researchgate.net |

| Carbonate (Lipid-Drug Conjugate) | Murine Plasma | Slower release compared to ester-linked conjugate, leading to lower drug exposure. | researchgate.net |

This table summarizes the release characteristics of dexamethasone from various C21-linked prodrugs under different conditions, as reported in preclinical studies.

Strategies for Conjugation via the C21 Position

The reactivity of the C21 position, often enhanced by converting the hydroxyl to an iodide, enables the covalent attachment of dexamethasone to large carrier molecules like polymers or to nanoparticle surfaces. nih.govgoogle.com These strategies aim to improve the drug's solubility, prolong its circulation time, and achieve targeted delivery to specific tissues, thereby enhancing efficacy and reducing systemic side effects. nih.gov

Conjugating dexamethasone to biocompatible polymers is a well-explored strategy to improve its therapeutic index. Preclinical studies have shown that these conjugates can significantly alter the drug's pharmacokinetics, leading to sustained therapeutic effects.

N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) Copolymers: Dexamethasone has been attached to HPMA copolymers via pH-sensitive hydrazone bonds. nih.gov In vitro studies of these conjugates demonstrated pH-dependent drug release, with about 14% of the drug released over 14 days at an acidic pH of 5.0, but minimal release (1-2%) at neutral pH 7.4. nih.gov This design allows for drug release to be triggered in the acidic environment of inflamed joints.

Pullulan: Dexamethasone conjugated to pullan, a polysaccharide, can self-assemble into nanoparticles. nih.govmdpi.com These conjugates show prolonged retention in the vitreous humor of the eye. Pharmacokinetic simulations suggest that these systems could release active dexamethasone for over 16 days, offering a potential advantage for treating chronic retinal diseases. nih.govresearchgate.net

Hyaluronic Acid (HA): Linker-free conjugates of dexamethasone and hyaluronic acid have been synthesized by forming an ester bond between the C21-hydroxyl of dexamethasone and the carboxyl groups of HA. mdpi.com These conjugates self-assemble into nanoparticles and exhibit pH-dependent release, with 80-90% of the drug released over 35 days at pH 5.2, compared to 50-60% at pH 7.4. mdpi.com

| Polymer Carrier | Linkage Type | Key Preclinical Finding | Reference |

|---|---|---|---|

| HPMA Copolymer | Hydrazone | pH-dependent, zero-order release over 14 days (14% at pH 5.0 vs. 1% at pH 7.4). | nih.gov |

| Pullulan | Hydrazone | Self-assembles into nanoparticles (~326 nm) with prolonged retention in the vitreous; simulations show release over 16 days. | nih.gov |

| Hyaluronic Acid (HA) | Ester (linker-free) | Forms nanoparticles (240-600 nm) with sustained, pH-sensitive release (higher at acidic pH 5.2 vs. pH 7.4). | mdpi.com |

| Polyethylene Glycol (PEG) | Acid-cleavable linker | Conjugate demonstrated efficacy in cell line models, showing lysosomal release. | researchgate.net |

This table presents a summary of preclinical findings for various dexamethasone-polymer conjugates linked via the C21 position.

Attaching dexamethasone to nanocarriers via its C21 position is another major strategy for targeted delivery. This can be achieved by conjugating the drug to polymers that self-assemble into nanoparticles or by linking it to the surface of pre-formed nanoparticles.

Amphiphilic conjugates, created by linking the hydrophobic dexamethasone molecule to a hydrophilic polymer, can spontaneously self-assemble in aqueous solutions to form nanoparticle structures. mdpi.commdpi.commdpi.com For example, pullulan-dexamethasone and hyaluronic acid-dexamethasone conjugates form spherical nanoparticles where the hydrophobic drug is concentrated in the core and the hydrophilic polymer forms a protective outer shell. mdpi.comnih.gov This structure protects the drug from premature degradation and controls its release.

Alternatively, lipid-drug conjugates (LDCs) have been synthesized by linking dexamethasone to a lipid moiety via its C21 position using ester, carbamate, or carbonate bonds. researchgate.net These LDCs can then be formulated into stable nanoparticles, approximately 140-170 nm in size, with high drug loading efficiency. researchgate.net Studies with these nanoparticles showed that the choice of the C21-linkage was crucial, directly impacting the drug release rate in plasma and the subsequent anti-inflammatory activity. researchgate.net

In Vitro Cellular Uptake and Intracellular Fate of 21-Iodide Derivatives

While this compound itself is a synthetic intermediate, the derivatives it helps create have been studied extensively for their interaction with cells. In vitro studies are crucial for understanding how these C21-modified conjugates are internalized by target cells and how the active drug is subsequently released intracellularly.

Research has shown that nanoparticle formulations of C21-dexamethasone conjugates are taken up by various cell types.

Pullulan-dexamethasone conjugates have been observed to be taken up by retinal cells, specifically Müller glial cells and the ARPE-19 human retinal pigment epithelial cell line. nih.govmdpi.comresearchgate.net

In a model of vascular injury, nanoparticles containing dexamethasone and conjugated with peptides targeting the Platelet-Derived Growth Factor (PDGF) receptor showed significantly increased uptake by human aortic smooth muscle cells. houstonmethodist.org The primary mechanisms for internalization were identified as clathrin-mediated endocytosis and macropinocytosis. houstonmethodist.org

Dexamethasone-conjugated nanoparticles designed for liver targeting were shown to be taken up by liver resident macrophages. nih.gov

Once inside the cell, the fate of the conjugate depends on the nature of the C21-linker. Many systems are designed to release the drug within acidic intracellular compartments, such as endosomes and lysosomes (pH ~5.0). researchgate.netnih.gov For instance, conjugates with acid-labile hydrazone or ester linkages remain stable in the neutral pH of the bloodstream but rapidly hydrolyze upon internalization into these acidic organelles, releasing the active dexamethasone where it can exert its therapeutic effect. mdpi.comnih.gov This intracellular-triggered release is a key feature for maximizing therapeutic efficacy while minimizing off-target effects.

Research on this compound in Prodrug Design and Targeted Delivery Remains Undisclosed

Despite extensive investigation into the therapeutic applications and various prodrug formulations of the synthetic glucocorticoid dexamethasone, specific research detailing the properties of this compound is not publicly available. Searches for scientific literature and preclinical data concerning the cell permeability and intracellular release mechanisms of this particular compound have yielded no specific results.

The development of prodrugs is a critical strategy in pharmaceutical sciences to enhance the delivery, efficacy, and safety of therapeutic agents. This often involves chemical modification of the parent drug at a specific site, such as the C21 hydroxyl group of corticosteroids like dexamethasone. These modifications can alter physicochemical properties such as lipophilicity and solubility, which in turn influence cell membrane permeability and the subsequent release of the active drug within the target cell.

While numerous studies have been published on various dexamethasone esters and conjugates, including phosphate (B84403), acetate (B1210297), and more complex polymeric formulations, information regarding the 21-iodide derivative is conspicuously absent from the public domain. The synthesis of other C21-halogenated steroid derivatives has been described in the literature, often as intermediates for further chemical reactions. However, dedicated studies on their biological interactions, such as membrane transport and metabolic fate, are not found for the iodide variant of dexamethasone.

Consequently, it is not possible to provide an analysis or data on the investigation of cell permeability across model membranes or the intracellular release mechanisms and metabolite formation for this compound based on currently accessible scientific and preclinical research. The absence of such data precludes the creation of the detailed article sections as requested.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific characteristics of this compound in the context of prodrug design and targeted drug delivery.

Structure Activity Relationship Sar of C21 Substituted Dexamethasone Analogues

Correlating Structural Modifications at C21 with Receptor Binding Affinities (In Vitro)

The affinity of a dexamethasone (B1670325) analogue for the glucocorticoid receptor is a primary determinant of its intrinsic potency. Modifications at the C21 position can significantly alter this binding affinity. The introduction of different functional groups affects the electronic and steric properties of the molecule, thereby influencing its fit and interaction with the ligand-binding domain of the GR.

While specific binding affinity data for Dexamethasone 21-Iodide is not extensively available in public literature, we can infer its potential behavior from related compounds. For instance, Dexamethasone 21-iodoacetate , a structurally similar analogue, is noted for the reactive nature of its iodoacetate group. ontosight.ai This reactivity suggests a potential for covalent, irreversible binding to the glucocorticoid receptor. ontosight.ai Such irreversible binding would be a significant departure from the reversible binding of dexamethasone itself and could lead to prolonged receptor activation or antagonism.

Studies on other C21-modified dexamethasone derivatives, such as dexamethasone 21-(beta-isothiocyanatoethyl) thioether and dexamethasone 21-mesylate , have demonstrated their utility as affinity labels for the GR. nih.govnih.gov These compounds, through their reactive C21 substituents, form covalent bonds with the receptor, allowing for its characterization. nih.govnih.gov However, these affinity-labeling analogues often exhibit lower initial binding affinity compared to the parent dexamethasone molecule. nih.gov It is therefore plausible that this compound would also display a modified, and potentially lower, initial affinity for the GR before any potential covalent interaction.

The nature of the C21 substituent also influences the lipophilicity of the analogue, which in turn can affect receptor binding. The replacement of the hydroxyl group with an iodine atom would increase the lipophilicity of the molecule. This alteration could influence how the compound partitions into cell membranes and interacts with the hydrophobic regions of the GR's ligand-binding pocket.

| Compound Name | C21-Substituent | Expected Binding Characteristic |

| Dexamethasone | -OH | High-affinity, reversible binding |

| This compound | -I | Potentially lower initial affinity, possible covalent binding |

| Dexamethasone 21-iodoacetate | -O-CO-CH2I | Reactive, potential for irreversible binding |

| Dexamethasone 21-mesylate | -O-SO2-CH3 | Affinity label, irreversible binding |

| Dexamethasone 21-(beta-isothiocyanatoethyl) thioether | -S-CH2-CH2-NCS | Affinity label, irreversible binding |

Comparative Analysis of Biological Responses in Preclinical Models with C21-Modified Dexamethasone

Preclinical in vitro and in vivo models are essential for characterizing the biological consequences of altered receptor binding. For C21-modified dexamethasone analogues, these models help to elucidate how changes in molecular structure translate into functional effects, such as anti-inflammatory activity.

Given the lack of specific preclinical data for this compound, a comparative analysis relies on predicting its behavior based on related compounds and general SAR principles. The introduction of a reactive group at C21, as in Dexamethasone 21-iodoacetate, suggests that the biological response could be significantly different from that of dexamethasone. ontosight.ai An irreversible binder could exhibit a more sustained, or even a different qualitative, effect on gene transcription and cellular processes.

In vitro studies using cell lines expressing the GR are fundamental for assessing the anti-inflammatory potential of new analogues. Assays measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or the activity of inflammatory enzymes (e.g., COX-2) are commonly employed. tci-thaijo.orgnih.gov A comparative study would ideally assess the potency (IC50) of this compound against that of dexamethasone and other C21-halogenated analogues.

Preclinical animal models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis in rodents, provide a more complex physiological system to evaluate efficacy. aacrjournals.orgmdpi.com In such models, the pharmacokinetic properties of the C21-modified analogue, including its absorption, distribution, metabolism, and excretion, would significantly influence its in vivo performance. The increased lipophilicity of this compound compared to dexamethasone could alter its tissue distribution and duration of action.

Computational Approaches to Predict Pharmacological Activity Based on C21 Alterations

Computational modeling provides a powerful tool to predict and rationalize the structure-activity relationships of dexamethasone analogues. Molecular docking and molecular dynamics (MD) simulations can offer insights into the binding mode and affinity of these compounds for the glucocorticoid receptor.

Molecular docking studies can be used to predict the preferred orientation of this compound within the ligand-binding domain of the GR. These simulations can identify key amino acid residues that interact with the C21-iodo substituent and estimate the binding energy, providing a theoretical measure of affinity. Such studies have been employed for dexamethasone and its analogues to understand their interaction with various protein targets. frontiersin.org

Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time and analyze the conformational changes induced by the C21 modification. For a reactive compound like this compound, computational methods could also be used to model the potential for covalent bond formation with specific nucleophilic residues (e.g., cysteine, histidine) within the binding pocket.

By comparing the predicted binding modes and interaction energies of a series of C21-substituted analogues (e.g., with F, Cl, Br, and I), computational studies can help to build a predictive SAR model. This model could then be used to rationalize experimental findings and guide the design of new analogues with desired pharmacological properties. While specific computational studies on this compound are not readily found, the methodologies are well-established for other glucocorticoids. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Dexamethasone (B1670325) 21-Iodide

The synthesis of C21-iodinated steroids has traditionally relied on established methods, such as the displacement of mesylates or other halides. psu.edu For instance, a common pathway to C21-functionalized corticosteroids involves α-iodination at this position, creating a key intermediate that can then be converted to other esters, like acetate (B1210297). nih.govgoogle.com However, future research should focus on developing more efficient, selective, and sustainable synthetic strategies.

Emerging synthetic methodologies could offer significant improvements. Chemoenzymatic approaches, utilizing engineered enzymes like cytochrome P450 variants, could provide highly specific C21 modification under mild conditions, minimizing the need for protecting groups and reducing waste. acs.org Furthermore, the development of green synthetic protocols is of growing importance. This could involve using environmentally benign solvents and reagents, and exploring catalytic methods that improve atom economy. americanpharmaceuticalreview.com Flow chemistry represents another promising frontier, offering precise control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for streamlined scale-up.

Table 1: Potential Novel Synthetic Strategies for Dexamethasone 21-Iodide

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Chemoenzymatic Synthesis | Use of engineered enzymes (e.g., P450 variants) to perform selective C21 iodination. acs.org | High selectivity, mild reaction conditions, reduced byproducts. |

| Catalytic Iodination | Development of novel catalysts for direct and selective C21 iodination of a dexamethasone precursor. | Increased efficiency, lower reagent loading, potential for asymmetric synthesis. |

| Flow Chemistry | Performing the iodination reaction in a continuous flow reactor. google.com | Enhanced reaction control, improved safety, easier scalability. |

| Green Chemistry Approaches | Utilizing eco-friendly solvents, reducing derivatization steps, and improving atom economy. americanpharmaceuticalreview.com | Reduced environmental impact, increased sustainability of the process. |

| Late-Stage Functionalization | Introducing the iodide at a later stage in the synthesis, potentially from dexamethasone itself. | More convergent and flexible synthetic route to various C21-analogs. |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Transformations

The synthesis of this compound involves critical transformations that would benefit from real-time monitoring to ensure optimal yield, purity, and consistency. Advanced spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, are well-suited for this purpose.

Near-infrared (NIR) and Raman spectroscopy are powerful, non-destructive techniques that can be implemented in-line or at-line to monitor reaction progress without the need for sample extraction. mdpi.comnih.gov These methods could track the consumption of the dexamethasone precursor and the formation of the C21-iodide product in real time. nih.gov Mass spectrometry (MS) techniques, particularly ambient ionization methods like Atmospheric Solids Analysis Probe (ASAP)-MS, offer rapid, high-sensitivity analysis that could be used for high-throughput screening of reaction conditions or for quick quality control checks. acs.org Furthermore, advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods remain the gold standard for detailed characterization of the final product and identification of trace impurities formed during the synthesis. nih.govresearchgate.net

Table 2: Spectroscopic Techniques for Monitoring this compound Synthesis

| Technique | Application | Benefit |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Real-time, in-line monitoring of reactant consumption and product formation. nih.gov | Non-destructive, fast, no sample preparation needed. |

| Raman Spectroscopy | Complementary to NIR for real-time reaction monitoring, sensitive to changes in molecular bonds. mdpi.com | Non-destructive, can be used with fiber-optic probes directly in the reactor. |

| LC-MS/MS | Final product characterization, impurity profiling, and quantification. nih.govresearchgate.net | High sensitivity and specificity for identifying known and unknown compounds. |

| ASAP-MS | Rapid screening of reaction outcomes and purity with minimal sample preparation. acs.org | High-throughput capability, very fast analysis time (minutes). |

Development of Predictive Models for C21-Modified Steroid Behavior

Computational modeling provides a powerful tool to predict how modifications at the C21 position influence the behavior of the steroid before committing to costly and time-consuming synthesis. Future research should focus on developing robust predictive models for C21-iodinated steroids like this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of C21-modified steroids with their biological activity, such as binding affinity for the glucocorticoid receptor. researchgate.net Molecular dynamics (MD) simulations can provide detailed insights into the binding process, revealing how the C21-iodide group interacts with amino acid residues in the receptor's binding pocket and how it affects the conformational stability of the steroid-receptor complex. acs.orgnih.gov These computational studies can help rationalize observed activities and guide the design of new analogs with potentially enhanced or more selective action. acs.org Such models could also predict metabolic stability, helping to anticipate challenges like the potential for in vivo deiodination. psu.edu

Potential Applications in Radiopharmaceutical Research (excluding clinical human trials)

The incorporation of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) into the this compound structure offers intriguing possibilities for preclinical radiopharmaceutical research. Radioiodinated dexamethasone could serve as a probe for imaging glucocorticoid receptor (GR) distribution and density in various disease models using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). mdpi.comnih.gov

A significant historical challenge for radioiodinated steroids has been rapid in vivo deiodination, where the iodine is cleaved from the molecule and accumulates in the thyroid, obscuring the target signal. psu.edu Future research must address this challenge, perhaps by designing derivatives where the C-I bond is more stable.

Conversely, a fascinating area of research involves using non-radioactive dexamethasone to enhance the efficacy of radioiodine therapy for certain cancers. Studies have shown that dexamethasone can increase the expression of the sodium iodide symporter (NIS) gene in prostate cancer cells, which in turn boosts the uptake of therapeutic ¹³¹I. nih.gov Preclinical studies could explore whether this compound retains this NIS-upregulating property, potentially offering a dual-action benefit. Preclinical evaluation would involve in vitro cell uptake assays, biodistribution studies, and imaging in animal models of inflammation, cancer, or neurological disorders to assess target accumulation and pharmacokinetics. endocrine-abstracts.orgbioscientifica.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Glucocorticoids like dexamethasone exert their effects through complex genomic and non-genomic mechanisms, influencing thousands of genes. mdpi.commedrxiv.org The modification at the C21 position with an iodine atom could subtly or significantly alter these intricate signaling networks. The integration of multiple "omics" datasets provides a powerful, systems-level approach to unravel these complexities. ufz.defrontiersin.orgnih.gov

Future research should apply a multi-omics strategy to understand the specific biological impact of this compound. This would involve treating relevant cell lines (e.g., immune cells, cancer cells) or animal models with the compound and subsequently performing a suite of analyses. By integrating data from transcriptomics (RNA-seq), proteomics (mass spectrometry), metabolomics (LC-MS), and epigenomics (ChIP-seq), researchers can build a comprehensive picture of the molecular perturbations caused by the compound. elifesciences.orgnih.govtum.de This approach can identify which signaling pathways are uniquely modulated by this compound compared to its parent compound, potentially revealing novel mechanisms of action or identifying biomarkers of response. medrxiv.org

Table 3: Multi-Omics Approaches for Mechanistic Analysis of this compound

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identifies genes whose expression is up- or down-regulated, revealing affected pathways. tum.de |

| Proteomics | Mass Spectrometry | Quantifies changes in protein abundance and post-translational modifications. mdpi.com |

| Metabolomics | LC-MS / GC-MS | Measures changes in cellular metabolites, providing a functional readout of cellular state. elifesciences.org |

| Epigenomics | ChIP-Sequencing | Maps glucocorticoid receptor binding sites across the genome and changes in histone modifications. nih.gov |

| Integrative Analysis | Computational Biology | Combines all data layers to build comprehensive models of the drug's mechanism of action. medrxiv.orgnih.gov |

Q & A

Q. What are the established protocols for synthesizing Dexamethasone 21-Iodide, and how can reproducibility be ensured?

this compound synthesis typically involves iodination of the parent compound using sodium iodide under controlled conditions. A method described in the literature includes treating a precursor (e.g., dexamethasone 21-acetate) with sodium iodide and triethylamine in acetone, followed by column chromatography for purification . To ensure reproducibility, researchers should:

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- HPLC : For purity assessment, using a C18 column and UV detection at 240–245 nm (based on dexamethasone derivatives’ absorption profiles) .

- Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns .

- NMR : To resolve structural ambiguities (e.g., distinguishing between 21-iodide and other halogenated derivatives) . Conflicting spectral data should be addressed by cross-referencing with pharmacopeial standards, repeating experiments under identical conditions, and consulting primary literature for benchmark values .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should:

- Test degradation under stress conditions (light, heat, humidity) using accelerated stability protocols.

- Monitor iodine content via titration or ICP-MS to detect dehalogenation.

- Compare results with dexamethasone derivatives (e.g., 21-acetate or 21-phosphate) to identify structural vulnerabilities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in pharmacological efficacy data between in vitro and in vivo studies of this compound?

Contradictions often arise from differences in bioavailability, metabolism, or tissue-specific effects. Methodological solutions include:

Q. How can computational modeling optimize the design of this compound derivatives with enhanced glucocorticoid receptor binding?

Advanced approaches involve:

- Molecular docking : To predict binding affinities using crystal structures of the glucocorticoid receptor (PDB ID: 1P93).

- QSAR studies : Correlating iodine’s electronegativity and steric effects with receptor activation.

- Validating predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Q. What methodologies are critical for assessing the compound’s anti-inflammatory efficacy in complex biological systems (e.g., co-cultures or organoids)?

Researchers should:

- Use transwell assays to model cell-cell interactions in inflammation.

- Quantify cytokine release (e.g., IL-6, TNF-α) via multiplex ELISA.

- Compare results with dexamethasone sodium phosphate as a positive control, noting differences in solubility and cellular uptake .

Methodological Best Practices

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

- Standardize assay conditions (cell lines, incubation time, solvent controls).

- Include internal controls (e.g., dexamethasone 21-phosphate) to normalize inter-lab variability.

- Perform dose-response curves in triplicate and report statistical confidence intervals .

Q. What ethical and technical considerations apply when designing animal studies involving this compound?

- Follow ARRIVE guidelines for reporting animal research.

- Monitor iodine-induced toxicity (e.g., thyroid dysfunction) via serum T3/T4 levels.

- Justify sample size using power analysis to minimize unnecessary animal use .

Data Presentation and Reproducibility

Q. How should spectral data (NMR, IR) be presented to meet journal requirements for novel this compound derivatives?

Q. What steps ensure reproducibility in synthetic protocols for multi-step this compound preparations?

- Publish detailed step-by-step procedures, including troubleshooting notes (e.g., handling iodide oxidation).

- Deposit raw data (e.g., HPLC chromatograms, crystallization conditions) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.